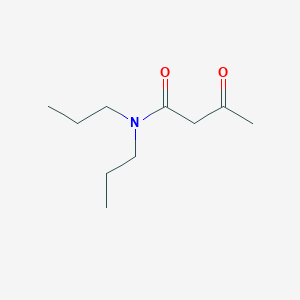

3-Oxo-n,n-dipropylbutanamide

概要

説明

3-Oxo-n,n-dipropylbutanamide is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzymatic Catalysis

Recent studies have highlighted the role of 3-Oxo-n,n-dipropylbutanamide in enzymatic reactions, particularly as a substrate for engineered variants of enzymes. For instance, the E192N variant of N-acetylneuraminic acid lyase (NAL) has been shown to effectively catalyze the cleavage of this compound into pyruvate and other products with improved efficiency compared to the wild-type enzyme. This enhancement in catalytic activity is attributed to specific structural modifications at the enzyme's active site, which allows for better substrate binding and reaction rates .

Case Study: NAL Variants

- Enzyme : N-acetylneuraminic acid lyase (NAL)

- Variant : E192N

- Reaction : Cleavage of this compound

- Outcome : Five times more effective than wild-type NAL .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antibacterial and anthelmintic properties. In vitro studies have demonstrated that these compounds possess minimum inhibitory concentrations (MICs) that are competitive with existing antibiotics, suggesting their potential as lead compounds for drug development against multidrug-resistant pathogens .

Antimicrobial Activity

- Tested Strains : E. coli, S. aureus, K. pneumoniae

- MIC Values :

Structural Insights and Binding Affinity

The structural characteristics of this compound have been extensively studied using X-ray crystallography and molecular docking techniques. These studies provide insights into its binding affinity with various biological targets, which is crucial for understanding its mechanism of action as a potential therapeutic agent. The compound's ability to form stable complexes with target proteins enhances its efficacy in biological applications .

Summary Table of Applications

化学反応の分析

Nucleophilic Acyl Substitution

3-Oxo-n,n-dipropylbutanamide undergoes nucleophilic acyl substitution due to its amide functional group. The reaction involves hydrolysis of the amide bond under acidic or basic conditions, leading to cleavage of the carbonyl group. This reaction is foundational for modifying the compound’s structure in synthetic chemistry.

Oxidative Cleavage with (Diacetoxyiodo)benzene (DIB)

A notable reaction involves the use of DIB to oxidize 3-oxo-butanamides into 2,2-dihaloacetamides. Key findings from reaction optimization include:

-

Reaction Conditions : Dioxane solvent, ZnCl₂ as a Lewis acid, and 1.3 equivalents of DIB at room temperature for 1 hour .

-

Mechanism : Involves dichlorination of the β-keto amide group, followed by retro-Claisen cleavage to form the dihaloacetamide product. The process is catalyzed by Lewis acids like ZnCl₂ or FeCl₃ .

-

Yield : Good to excellent yields (70–90%) under optimized conditions .

| Parameter | Optimal Value |

|---|---|

| Solvent | Dioxane |

| Temperature | Room temperature |

| DIB equivalents | 1.3 |

| ZnCl₂ equivalents | 1.5 |

Enzyme-Catalyzed Cleavage Reactions

The E192N variant of N-acetylneuraminic acid lyase (NAL) catalyzes cleavage of 3-oxo-butanamides like DHOB ([2R,3S]-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide). Key insights:

-

Substrate Specificity : The E192N variant enables cleavage of DHOB with high efficiency, yielding pyruvate and a trihydroxybutanamide derivative .

-

Competitive Inhibition : Structural analogues like THB (trihydroxybutanamide) act as competitive inhibitors, suggesting substrate binding occurs in the active site .

| Enzyme Variant | Activity (nmol/min/nmol) | Product Ratio |

|---|---|---|

| Wild-type NAL | Low | Non-specific |

| E192N NAL | 9.1 | 40:60 (16a:16c) |

| E192N/T167V/S208V | 0.56 | 100:0 (16b) |

Aldol Reactions with Fluoropyruvate

NAL variants catalyze aldol reactions between fluoropyruvate and aldehyde analogues like AHOB or DHOB. Key findings:

-

Stereoselectivity : Reactions with fluoropyruvate and DHOB produce diastereomers (e.g., (3R,4R)- and (3R,4S)-configured products) under kinetic control, with selectivity influenced by enzyme variants .

-

Variant Influence :

Structural Insights and Mechanistic Proposals

Crystallographic studies reveal that the E192N variant binds substrates like DHOB in distinct conformations, enabling protonation by Tyr137 and subsequent aldol addition. The (Z)-configured enamine intermediate of fluoropyruvate drives stereoselectivity via facial attack .

| Conformation | Key Interaction |

|---|---|

| Active Site | Hydrogen bonds with Ser47/Thr48 |

| Enamine Geometry | (Z)-configuration |

特性

CAS番号 |

25233-44-7 |

|---|---|

分子式 |

C10H19NO2 |

分子量 |

185.26 g/mol |

IUPAC名 |

3-oxo-N,N-dipropylbutanamide |

InChI |

InChI=1S/C10H19NO2/c1-4-6-11(7-5-2)10(13)8-9(3)12/h4-8H2,1-3H3 |

InChIキー |

MDGLAZHWDSJEJP-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)C(=O)CC(=O)C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。